
Undec-3-en-6-one: Chemical Identifiers,
Synthesis, and Structural Characterization[1][2]

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Undec-3-en-6-one

CAS No.: 821799-91-1

Cat. No.: B14216805

Get Quote

Chemical Identity & Identifiers
Undec-3-en-6-one is a non-conjugated unsaturated ketone.[1][2] Its structure features a

flexible alkyl chain and a "green" or "fatty" odor profile characteristic of medium-chain enones.

Unlike its conjugated isomers (e.g., Undec-5-en-6-one), the double bond at C3 is isolated from

the carbonyl group at C6, affecting both its reactivity and spectroscopic signature.[1][2]
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Identifier Type Value Notes

IUPAC Name Undec-3-en-6-one Preferred systematic name

Common Name 6-Oxoundec-3-ene Alternative nomenclature

CAS Number Not Assigned

No specific CAS exists in

public registries for this exact

linear isomer.[1][2] See

Reference Isomers below.

Molecular Formula C₁₁H₂₀O

Molecular Weight 168.28 g/mol

SMILES CCCCC(=O)CC=CCC
Generic (stereochemistry

unspecified)

InChI Key

(Computed)

IFDTYRKEKRSUEM-

UHFFFAOYSA-N

Predicted based on

connectivity

Reference Isomers (Contextual Anchors)
Since the specific target is rare, researchers often encounter these commercially available

isomers:

1-Undecen-3-one: CAS [42832-47-3] (Vinyl ketone derivative)[1][2][3]

Undec-2-en-6-one: PubChem CID 87919229[1][2]

5-Methyltricyclo[6.3.0.0¹⁵]undec-3-en-6-one: CAS [141062-82-0] (Complex cyclic scaffold

often appearing in literature searches for "undec-3-en-6-one")[1][2]

Physicochemical Properties (Computed)
The following data is calculated based on group contribution methods for the linear structure

CH3-CH2-CH=CH-CH2-C(=O)-CH2-CH2-CH2-CH2-CH3.
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Property Value Causality/Mechanism

LogP (Octanol/Water) 3.82 ± 0.4
High lipophilicity due to the

C11 hydrocarbon chain.[2]

Boiling Point 225.0 ± 9.0 °C

Driven by London dispersion

forces; higher than

corresponding alkanes due to

dipole-dipole interactions of

the ketone.

Density 0.842 ± 0.06 g/cm³
Typical for aliphatic ketones

(lighter than water).

Flash Point ~85 °C

Estimated; requires standard

safety precautions for

combustible liquids.

Refractive Index 1.448
Consistent with non-

conjugated alkenes.

Structural Characterization & Isomerism
The position of the double bond (C3) relative to the ketone (C6) creates a methylene "spacer"

(-CH2-) at C5.[2] This structural feature prevents conjugation, meaning Undec-3-en-6-one will

not exhibit the characteristic UV absorption (

nm) or IR doublet (C=C/C=O) of

-unsaturated ketones.[1][2]

Stereoisomerism
The double bond at C3 allows for cis (Z) and trans (E) geometric isomers.

(3E)-Undec-3-en-6-one: Thermodynamically more stable; likely the major product in non-

stereoselective syntheses.[1][2]

(3Z)-Undec-3-en-6-one: Often possesses more potent olfactory properties (sharper, greener

notes) in pheromone analogs.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.derpharmachemica.com/pharma-chemica/gcms-analysis-of-methanol-extract-of-alysicarpus-moniliferwhole-plant.pdf
https://www.derpharmachemica.com/pharma-chemica/gcms-analysis-of-methanol-extract-of-alysicarpus-moniliferwhole-plant.pdf
https://www.benchchem.com/product/b14216805/docs?utm_src=pdf-body#undec-3-en-6-one-chemical-identifiers-synthesis-and-structural-characterization-1-2
https://www.derpharmachemica.com/pharma-chemica/gcms-analysis-of-methanol-extract-of-alysicarpus-moniliferwhole-plant.pdf
https://www.derpharmachemica.com/pharma-chemica/gcms-analysis-of-methanol-extract-of-alysicarpus-moniliferwhole-plant.pdf
https://www.benchchem.com/product/b14216805/docs?utm_src=pdf-body#undec-3-en-6-one-chemical-identifiers-synthesis-and-structural-characterization-1-2
https://www.derpharmachemica.com/pharma-chemica/gcms-analysis-of-methanol-extract-of-alysicarpus-moniliferwhole-plant.pdf
https://www.derpharmachemica.com/pharma-chemica/gcms-analysis-of-methanol-extract-of-alysicarpus-moniliferwhole-plant.pdf
https://www.benchchem.com/product/b14216805/docs?utm_src=pdf-body#undec-3-en-6-one-chemical-identifiers-synthesis-and-structural-characterization-1-2
https://www.derpharmachemica.com/pharma-chemica/gcms-analysis-of-methanol-extract-of-alysicarpus-moniliferwhole-plant.pdf
https://www.derpharmachemica.com/pharma-chemica/gcms-analysis-of-methanol-extract-of-alysicarpus-moniliferwhole-plant.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14216805?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Protocol: Grignard Addition & Oxidation
Strategy
Since Undec-3-en-6-one is not a standard catalog item, it must be synthesized. The most

robust route avoids position-isomerization of the double bond by coupling two stable fragments:

a C5 aldehyde and a C6 organometallic precursor, followed by oxidation.[1][2]

Retrosynthetic Analysis[1][2]
Target: Undec-3-en-6-one

Disconnection: C6-C7 bond (Carbonyl-Alkyl) or C5-C6 bond (Alcohol oxidation).[1][2]

Strategy: Addition of 3-hexenylmagnesium bromide to pentanal, followed by oxidation of the

resulting secondary alcohol.

Step-by-Step Methodology
Phase 1: Preparation of Grignard Reagent

Reagents: 1-Bromo-3-hexene (prepared from 3-hexen-1-ol via

), Magnesium turnings, dry THF.

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

Addition: Add 1-Bromo-3-hexene dropwise to refluxing THF.

Mechanism:[2] Oxidative addition of Mg into the C-Br bond forms the nucleophilic

carbanion.

Note: Use (E)-1-bromo-3-hexene to obtain the (E)-isomer product.[1][2]

Phase 2: Nucleophilic Addition[1][2]
Substrate: Cool the Grignard solution to 0°C. Add Pentanal (Valeraldehyde) slowly.

Quench: Stir for 2 hours, then quench with saturated

.
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Intermediate: Isolates Undec-3-en-6-ol (Secondary alcohol).

Phase 3: Oxidation to Ketone
Oxidant: Use Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).

Why? Avoids acidic conditions (Jones reagent) that could migrate the double bond into

conjugation (forming Undec-4-en-6-one).[1][2]

Procedure: Dissolve alcohol in DCM, add DMP (1.1 equiv) at 0°C. Stir until TLC shows

consumption of alcohol.

Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).

Experimental Workflow Diagram

Figure 1: Convergent Synthesis of Undec-3-en-6-one via Grignard Addition and Mild Oxidation.

3-Hexen-1-ol 1-Bromo-3-hexene
PBr3, 0°C Grignard Reagent

(3-Hexenyl-MgBr)
Mg, THF, Reflux

Undec-3-en-6-ol
(Intermediate)

+ Pentanal
0°C -> RT

Pentanal
(C5 Aldehyde)

Undec-3-en-6-one
(Target)

DMP Oxidation
(DCM, 0°C)

Click to download full resolution via product page

Figure 1: Convergent Synthesis of Undec-3-en-6-one via Grignard Addition and Mild

Oxidation.

Applications & Biological Relevance[1][6]
While rare in isolation, the undecenone motif is prevalent in semiochemicals:

Pheromone Signaling: Isomeric undecenones (e.g., (E)-6-undecen-2-one) are alarm

pheromones in Hymenoptera (ants/bees).[1][2] Undec-3-en-6-one may exhibit similar

bioactivity due to structural homology.[1][2]

Fragrance Chemistry: The "green" odor profile of non-conjugated enones makes them

valuable for recreating natural fruit (melon, cucumber) or leaf scents.
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Metabolic Intermediates: In fatty acid metabolism, 3-en-6-one structures can appear during

the beta-oxidation of unsaturated linoleic acid derivatives before isomerization to the

conjugated form.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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